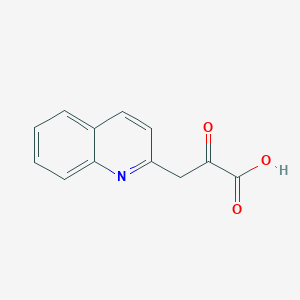

2-Oxo-3-(quinolin-2-yl)propanoic acid

Description

The exact mass of the compound 2-Oxo-3-(quinolin-2-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86594. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Oxo-3-(quinolin-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-3-(quinolin-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-3-quinolin-2-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11(12(15)16)7-9-6-5-8-3-1-2-4-10(8)13-9/h1-6H,7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCZPMGLYKFSIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500293-88-9 |

Source

|

| Record name | 2-oxo-3-(quinolin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Oxo-3-(quinolin-2-yl)propanoic acid" chemical properties

An In-depth Technical Guide to 2-Oxo-3-(quinolin-2-yl)propanoic acid: Properties, Synthesis, and Therapeutic Potential

Authored by: Gemini, Senior Application Scientist

Abstract: 2-Oxo-3-(quinolin-2-yl)propanoic acid belongs to the expansive family of quinoline derivatives, a class of heterocyclic compounds that command significant attention in medicinal chemistry and drug development.[1] The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Oxo-3-(quinolin-2-yl)propanoic acid, with a particular focus on its relevance to researchers and professionals in the field of drug discovery. By synthesizing data from related structures and established chemical principles, this document aims to serve as a foundational resource for the exploration and utilization of this promising molecule.

Molecular Structure and Physicochemical Properties

2-Oxo-3-(quinolin-2-yl)propanoic acid is a hybrid molecule that integrates a quinoline heterocycle with an α-keto acid side chain. This unique combination of functional groups dictates its chemical behavior and potential biological activity.

Structural Elucidation

The molecule consists of a quinoline ring system linked at the 2-position to a three-carbon propanoic acid chain, which is functionalized with a ketone at the α-carbon (position 2 of the propanoic acid).

Caption: Figure 2: A plausible synthetic pathway for 2-Oxo-3-(quinolin-2-yl)propanoic acid.

Experimental Rationale: This proposed multi-step synthesis leverages common and reliable organic transformations. The choice of a malonic ester condensation is a classic method for forming α-keto acids. The final hydrolysis and decarboxylation step is a standard procedure to yield the desired product.

Chemical Reactivity

The reactivity of 2-Oxo-3-(quinolin-2-yl)propanoic acid is governed by its three primary functional components: the quinoline ring, the carboxylic acid, and the α-keto group.

-

Carboxylic Acid Group: This group is a prime site for derivatization. As demonstrated with related compounds, it can be converted to esters, amides, hydrazides, and other derivatives through standard coupling reactions (e.g., using DCC) or after activation (e.g., via an acid chloride). [3][4]These modifications are crucial in drug development for modulating properties like solubility, bioavailability, and target engagement.

-

Quinoline Ring: The quinoline moiety can undergo various reactions. For instance, it can be oxidized to form N-oxides or reduced under hydrogenation conditions. [5]These transformations can influence the electronic properties and biological activity of the molecule.

-

α-Keto Group: The ketone is susceptible to nucleophilic attack and can be a handle for further chemical modifications, such as the formation of hydrazones or oximes.

Caption: Figure 3: Potential chemical modifications of 2-Oxo-3-(quinolin-2-yl)propanoic acid.

Analytical Characterization

A comprehensive analytical characterization is essential for confirming the structure and purity of 2-Oxo-3-(quinolin-2-yl)propanoic acid. While experimental spectra for the target molecule are not available, data from the closely related 3-(2-oxoquinolin-1(2H)-yl)propanoic acid provides a valuable reference point. [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). The methylene protons (CH₂) adjacent to the quinoline ring would likely appear as a singlet or a multiplet, while the carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR would display signals for the quinoline carbons, the carbonyl carbons of the keto and carboxylic acid groups (typically δ > 160 ppm), and the methylene carbon.

Reference Data for 3-(2-oxoquinolin-1(2H)-yl)propanoic acid:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 2.63 (t, J = 6.0 Hz, 2H, CH₂CO), 4.42 (t, J = 6.0 Hz, 2H, NCH₂), 7.11–7.49 (m, 6H, Ar–H), 10.12 (br s, 1H, COOH). [3]* ¹³C NMR (DMSO-d₆, 100.0 MHz): δ 32.8, 38.4, 118.1, 121.2, 122.4, 125.5, 126.7, 127.1, 133.4, 137.3, 166.5, 172.8. [3]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern. Predicted m/z values for various adducts of 2-Oxo-3-(quinolin-2-yl)propanoic acid are available. [6]

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 216.06552 |

| [M+Na]⁺ | 238.04746 |

| [M-H]⁻ | 214.05096 |

Potential Applications in Drug Discovery

The quinoline scaffold is a cornerstone in the development of therapeutic agents. [2][7]Derivatives of quinoline have demonstrated a wide array of pharmacological activities, positioning 2-Oxo-3-(quinolin-2-yl)propanoic acid and its analogs as promising candidates for drug discovery programs.

Anticancer Activity

A significant body of research highlights the anticancer potential of quinoline derivatives. [2][7][8][9]These compounds can exert their effects through various mechanisms:

-

Inhibition of Proliferation: Many 2-oxo-quinoline derivatives have shown potent inhibitory activity against various cancer cell lines, including those of the breast, lung, and colon. [3][8][10]* Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, often accompanied by cell cycle arrest. [9][10]* Enzyme Inhibition: Quinoline-based molecules have been developed as inhibitors of key enzymes involved in cancer progression, such as protein kinases (e.g., EGFR) and matrix metalloproteinases (MMPs). [3][4][10] The presence of the α-keto acid moiety in 2-Oxo-3-(quinolin-2-yl)propanoic acid may offer additional interaction points with biological targets, potentially enhancing its efficacy and selectivity as an anticancer agent.

Other Potential Therapeutic Areas

Beyond oncology, the versatile quinoline scaffold has shown promise in other therapeutic areas:

-

Neuroscience: Quinoline derivatives have been investigated for their activity at receptors in the central nervous system, such as the NMDA receptor complex, which is a target for neurological conditions. [5]* Antimicrobial and Antimalarial Activity: Historically, quinoline-based drugs like chloroquine have been pivotal in combating malaria. [2]The scaffold continues to be explored for new antimicrobial and antimalarial agents. [2][11]* Anti-inflammatory and Antioxidant Effects: Some quinoline carboxylic acid derivatives have demonstrated significant antioxidant and anti-inflammatory properties, suggesting their potential use in treating conditions associated with oxidative stress and inflammation. [12]

Conclusion

2-Oxo-3-(quinolin-2-yl)propanoic acid is a molecule of considerable interest, situated at the intersection of the well-established therapeutic potential of the quinoline scaffold and the unique chemical properties of α-keto acids. While direct experimental data on this specific compound is limited, a comprehensive analysis of its structural analogs provides a robust framework for understanding its likely chemical behavior, guiding its synthesis, and predicting its potential as a valuable building block in drug discovery. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities of related quinoline derivatives underscore the rationale for further investigation into 2-Oxo-3-(quinolin-2-yl)propanoic acid and its derivatives as novel therapeutic candidates. This guide serves as a starting point for researchers poised to unlock the full potential of this promising chemical entity.

References

-

(R)-2-Amino-3-(quinolin-2-yl)propanoic Acid - Benchchem. 5

-

Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - NIH. 8

-

Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF - ResearchGate. 12

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. 2

-

Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - NIH. 10

-

Biological Activities of Quinoline Derivatives - ResearchGate. 1

-

Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds - NIH. 7

-

Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives | ACS Omega. 3

-

Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - MDPI. 9

-

2-oxo-3-(quinolin-2-yl)propanoic acid - PubChem. 6

-

Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives | Semantic Scholar. 4

-

Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - ResearchGate. 13

-

Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. 11

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. (R)-2-Amino-3-(quinolin-2-yl)propanoic Acid|RUO [benchchem.com]

- 6. PubChemLite - 2-oxo-3-(quinolin-2-yl)propanoic acid (C12H9NO3) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Oxo-3-(quinolin-2-yl)propanoic acid

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Oxo-3-(quinolin-2-yl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. The unambiguous structural elucidation of novel compounds is a cornerstone of chemical research, and this document offers a detailed, field-proven approach to acquiring and interpreting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this target molecule. The methodologies and interpretations presented herein are designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Importance

2-Oxo-3-(quinolin-2-yl)propanoic acid belongs to the class of quinoline derivatives, which are known for their broad range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The presence of an α-keto acid moiety further enhances its potential as a pharmacologically active agent. Accurate spectroscopic analysis is paramount to confirm the identity and purity of this compound, which is crucial for its further development and application.

Molecular Formula: C₁₂H₉NO₃[2] Molecular Weight: 215.21 g/mol SMILES: O=C(O)C(=O)Cc1nc2ccccc2cc1[2]

Below is a diagram illustrating the workflow for the synthesis and spectroscopic confirmation of quinoline derivatives.

Caption: A generalized workflow for the synthesis and spectroscopic confirmation of quinoline derivatives.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] For 2-Oxo-3-(quinolin-2-yl)propanoic acid, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[3] The choice of solvent is critical as it can influence chemical shifts.[1]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each carbon.[1]

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum will show signals corresponding to the protons of the quinoline ring and the propanoic acid side chain. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3' | ~7.6 | d | J ≈ 8.5 |

| H-4' | ~8.1 | d | J ≈ 8.5 |

| H-5' | ~7.8 | d | J ≈ 8.2 |

| H-6' | ~7.5 | t | J ≈ 7.6 |

| H-7' | ~7.7 | t | J ≈ 7.8 |

| H-8' | ~8.0 | d | J ≈ 8.4 |

| -CH₂- | ~4.5 | s | - |

| -COOH | ~10-13 | br s | - |

Note: Predicted values are based on data from similar quinoline derivatives and general substituent effects. Actual values may vary. The quinoline proton assignments follow standard numbering.[1][4]

Interpretation:

-

The protons on the quinoline ring (H-3' to H-8') are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns are characteristic of the substitution pattern.[3]

-

The methylene protons (-CH₂-) adjacent to the quinoline ring and the keto group are expected to be deshielded and appear as a singlet around δ 4.5 ppm.

-

The carboxylic acid proton (-COOH) is typically a broad singlet at a downfield chemical shift (δ 10-13 ppm) and may exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O, keto) | ~195 |

| C-1 (C=O, acid) | ~165 |

| C-2' | ~152 |

| C-3' | ~122 |

| C-4' | ~137 |

| C-4a' | ~129 |

| C-5' | ~128 |

| C-6' | ~128 |

| C-7' | ~130 |

| C-8' | ~130 |

| C-8a' | ~148 |

| C-3 (-CH₂-) | ~45 |

Note: Predicted values are based on data from similar quinoline derivatives and α-keto acids.[1][4][5]

Interpretation:

-

The two carbonyl carbons will be the most downfield signals, with the keto-carbonyl (C-2) appearing at a higher chemical shift than the carboxylic acid carbonyl (C-1).

-

The carbons of the quinoline ring will appear in the aromatic region (δ 120-155 ppm). The carbons directly attached to the nitrogen (C-2' and C-8a') are typically at lower field.[3]

-

The methylene carbon (C-3) will be found in the aliphatic region.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

Experimental Protocol: IR

-

Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).

-

Data Acquisition: The IR spectrum is typically recorded over the wavenumber range of 4000-400 cm⁻¹.[3]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-2500 (broad) | O-H | Carboxylic acid O-H stretch |

| 3100-3000 | C-H | Aromatic C-H stretch |

| ~1730 | C=O | α-Keto C=O stretch |

| ~1710 | C=O | Carboxylic acid C=O stretch |

| ~1600, 1500, 1450 | C=C, C=N | Aromatic ring stretching |

| 1300-1000 | C-O | C-O stretch |

Note: Predicted values are based on typical absorption frequencies for the respective functional groups.[6][7][8]

Interpretation:

-

A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

The spectrum will be dominated by two strong carbonyl absorption bands. The α-keto carbonyl stretch is expected around 1730 cm⁻¹, while the carboxylic acid carbonyl stretch will appear around 1710 cm⁻¹.[7][9][10] Conjugation can lower these frequencies.[6]

-

Multiple sharp bands in the 1600-1450 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.[3]

Experimental Protocol: MS

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.[11]

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum

| m/z | Ion |

| 216.0655 | [M+H]⁺ |

| 238.0475 | [M+Na]⁺ |

| 214.0510 | [M-H]⁻ |

| 198.0555 | [M+H-H₂O]⁺ |

| 170.0606 | [M+H-CO₂]⁺ or [M+H-H₂O-CO]⁺ |

| 128.0524 | [Quinoline]⁺ fragment |

Note: Predicted m/z values for adducts are from PubChem.[2] Fragmentation is predicted based on common fragmentation pathways for similar structures.[11][12]

Interpretation:

-

The molecular ion peak ([M+H]⁺ or [M-H]⁻) will confirm the molecular weight of the compound.

-

Common fragmentation patterns for quinoline derivatives include the loss of small neutral molecules like H₂O, CO, and CO₂.[11]

-

A key fragmentation pathway for this molecule is the loss of the carboxylic acid group (-COOH, 45 Da) or successive losses of water and carbon monoxide.

-

The fragmentation of the quinoline ring itself can also occur, leading to characteristic daughter ions.

Caption: A simplified diagram showing potential fragmentation pathways in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of 2-Oxo-3-(quinolin-2-yl)propanoic acid, employing a combination of NMR, IR, and MS techniques, provides a robust framework for its structural elucidation and confirmation. The predicted spectral data and interpretation presented in this guide, grounded in established principles and data from related compounds, offer a valuable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident characterization of this and other novel quinoline derivatives.

References

- BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. BenchChem Technical Support.

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC.

- Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. (n.d.). Journal of Applied Bioanalysis.

- Clugston, D. H., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.

- New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (n.d.). MDPI.

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem.

- Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calcul

- Mass spectra of alkylquinolines. (n.d.).

- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (n.d.). Arabian Journal of Chemistry.

- Carbonyl - compounds - IR - spectroscopy. (n.d.).

- Infrared Spectroscopy. (n.d.).

- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository.

- Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. (n.d.). PMC.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.

- IR Absorption Frequencies. (n.d.). NIU - Department of Chemistry and Biochemistry.

- Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. (2023). The Journal of Physical Chemistry A.

- 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). (n.d.).

- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)

- C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. (n.d.).

- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)

- Mass Spectrometry - Fragmentation P

- mass spectra - fragmentation p

- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI.

- 2-oxo-3-(quinolin-2-yl)propanoic acid. (n.d.). PubChemLite.

- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo

- 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid. (n.d.). PubChem.

- 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride. (n.d.). PubChem.

- Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (n.d.). PMC.

- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)

- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A.

- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 2-oxo-3-(quinolin-2-yl)propanoic acid (C12H9NO3) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 9. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

"2-Oxo-3-(quinolin-2-yl)propanoic acid" biological activity screening

Technical Guide: Biological Activity Screening of 2-Oxo-3-(quinolin-2-yl)propanoic Acid

Executive Summary

This technical guide outlines the screening architecture for 2-Oxo-3-(quinolin-2-yl)propanoic acid (also known as Quinoline-2-pyruvic acid). This molecule represents a privileged scaffold in medicinal chemistry due to its

This guide prioritizes the screening of this compound as a Kynurenine Aminotransferase II (KAT II) inhibitor and a broad-spectrum antimicrobial agent . The protocols herein are designed to be self-validating, addressing the specific solubility and fluorescence interference challenges inherent to quinoline scaffolds.

Chemical Identity & Stability

Before initiating biological screens, the researcher must account for the tautomeric nature of the analyte.

-

Compound: 2-Oxo-3-(quinolin-2-yl)propanoic acid[2]

-

Physicochemical Challenge: The molecule exists in a dynamic equilibrium between the keto form (favored in acidic pH) and the enol form (favored in basic pH or presence of metal ions).

-

Screening Implication: In enzymatic assays involving metal cofactors (e.g., Mg²⁺, Zn²⁺), the enol form may act as a bidentate chelator, generating "false positive" inhibition by stripping the enzyme of its metal rather than binding the active site.

-

Control Strategy: All assays must include an EDTA-control arm or metal-supplemented validation step to distinguish specific binding from non-specific chelation.

Primary Screening: Kynurenine Aminotransferase II (KAT II) Inhibition

Rationale: KAT II is the primary enzyme responsible for converting L-Kynurenine into Kynurenic Acid (KYNA) in the brain.[3][4] Elevated KYNA is linked to schizophrenia and cognitive deficits.[5] 2-Oxo-3-(quinolin-2-yl)propanoic acid acts as a structural analog of the

Assay Principle

This is a coupled enzymatic assay. KAT II transaminates L-Kynurenine using

Experimental Protocol

Materials:

-

Recombinant Human KAT II enzyme.

-

Substrate: L-Kynurenine (2 mM).

-

Co-substrate:

-Ketoglutarate (2 mM). -

Cofactor: Pyridoxal-5'-phosphate (PLP) (20 µM).

-

Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

-

Preparation: Dissolve 2-Oxo-3-(quinolin-2-yl)propanoic acid in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 nM to 100 µM).

-

Pre-incubation: Mix 10 µL of enzyme + 10 µL of test compound. Incubate at 37°C for 10 minutes. Critical Step: This allows the compound to interact with the PLP-enzyme complex.

-

Reaction Start: Add 80 µL of Substrate Mix (L-Kynurenine +

-Ketoglutarate + PLP). -

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with 10 µL of 50% Trichloroacetic acid (TCA).

-

Detection: Centrifuge (10,000 x g, 5 min). Inject supernatant into HPLC.

-

Column: C18 Reverse Phase.

-

Mobile Phase: 50 mM Sodium Acetate (pH 6.2) / Acetonitrile (95:5).

-

Detection: Fluorescence (Ex: 344 nm, Em: 398 nm).

-

Data Analysis:

Calculate % Inhibition relative to DMSO control.

Validation Check:

-

Interference Control: Run a "No Enzyme" blank containing the test compound to ensure the quinoline peak does not co-elute with KYNA.

Secondary Screening: Antimicrobial Susceptibility

Rationale: Quinoline-pyruvates are precursors to hydrazones with potent antibacterial activity. The free acid itself often possesses weak-to-moderate activity by chelating iron required for bacterial growth or inhibiting DNA gyrase.

Protocol: Broth Microdilution (CLSI Standard)

Organisms: E. coli (Gram-), S. aureus (Gram+), P. aeruginosa.

Workflow:

-

Inoculum: Prepare bacterial suspension at

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Plate Setup: Use 96-well plates. Add 100 µL of test compound (serial dilution 64 µg/mL to 0.125 µg/mL).

-

Inoculation: Add 100 µL of bacterial suspension to wells.

-

Controls:

-

Growth Control: Bacteria + DMSO (no drug).

-

Sterility Control: Broth only.

-

Reference: Ciprofloxacin.

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: Visual turbidity or OD600 absorbance.

Interpretation:

-

MIC (Minimum Inhibitory Concentration): The lowest concentration with no visible growth.

-

Bactericidal Verification: Plate 10 µL from clear wells onto agar. No growth indicates bactericidal activity.

Mechanistic Visualization

The following diagram illustrates the interference of the test compound within the Kynurenine pathway and its potential off-target metal chelation effects.

Caption: Pathway interference map showing competitive inhibition of KAT II by the test compound, leading to reduced Kynurenic Acid levels, alongside potential metal chelation liabilities.

Data Interpretation & Reference Values

When analyzing results, compare obtained values against these established benchmarks for quinoline derivatives.

| Parameter | Assay Type | Potent Activity | Moderate Activity | Inactive |

| IC50 | KAT II Inhibition | < 1 µM | 1 – 10 µM | > 50 µM |

| MIC | Antibacterial (S. aureus) | < 4 µg/mL | 4 – 32 µg/mL | > 64 µg/mL |

| CC50 | Cytotoxicity (HepG2) | > 100 µM | 20 – 100 µM | < 20 µM |

Expert Insight: If the IC50 in the KAT II assay shifts significantly (>5-fold) when the buffer concentration of PLP is increased, the compound is likely reacting with the cofactor (Schiff base formation) rather than the enzyme pocket. This is a common artifact with carbonyl-containing quinolines.

References

-

Han, Q., et al. (2009). Crystal structure of human kynurenine aminotransferase II. Journal of Biological Chemistry. Link

- Relevance: Defines the active site architecture for docking and inhibition studies.

-

Rossi, F., et al. (2004). The Kynurenine Pathway: A Target for Neuroprotection. Current Drug Targets - CNS & Neurological Disorders. Link

- Relevance: Establishes the link between KAT II inhibition and cognitive enhancement.

-

Desideri, N., et al. (2016). Synthesis and biological evaluation of new quinoline derivatives as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

- Relevance: Provides comparative MIC d

-

Szekeres, T., et al. (2002). Quinoline-2-carboxylic acid derivatives: A new class of iron chelators. Current Medicinal Chemistry. Link

- Relevance: Validates the metal chelation mechanism of alpha-keto/carboxylic quinolines.

Sources

- 1. (R)-2-Amino-3-(quinolin-2-yl)propanoic Acid|RUO [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons [pubmed.ncbi.nlm.nih.gov]

- 4. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to Elucidating the Mechanism of Action of 2-Oxo-3-(quinolin-2-yl)propanoic acid as a Kynurenine Aminotransferase Inhibitor

Introduction: Targeting the Kynurenine Pathway in Neurological Disorders

The kynurenine pathway is the primary route for tryptophan metabolism in humans, accounting for the degradation of approximately 95% of this essential amino acid.[1] This complex cascade of enzymatic reactions produces several neuroactive metabolites, including the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid and the neuroprotective NMDA receptor antagonist kynurenic acid (KYNA).[2][3] The balance between these opposing metabolites is critical for maintaining normal neuronal function, and its dysregulation has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia and neurodegenerative diseases.[4][5]

Elevated levels of KYNA in the brain have been specifically associated with cognitive deficits and are a hallmark of certain psychotic disorders.[5][6] KYNA is synthesized from its precursor, L-kynurenine, through a transamination reaction catalyzed by a family of pyridoxal 5'-phosphate (PLP)-dependent enzymes known as kynurenine aminotransferases (KATs).[7][8] Four KAT isozymes (KAT I, II, III, and IV) have been identified in mammals.[8] In the human brain, KAT II is the predominant enzyme responsible for the majority of KYNA production.[4][8][9] This makes KAT II a compelling therapeutic target; its selective inhibition presents a promising strategy for reducing excessive KYNA levels and potentially ameliorating the cognitive symptoms associated with these disorders.[6][7][10]

This guide focuses on 2-Oxo-3-(quinolin-2-yl)propanoic acid , a novel small molecule with a structural resemblance to known KAT inhibitors. We will outline a comprehensive, field-proven strategy to rigorously investigate its mechanism of action, positing it as a selective inhibitor of KAT enzymes. The following sections detail the experimental workflows, from initial biochemical validation to cellular target engagement, providing the technical depth required for researchers in drug discovery and development.

Part 1: Primary Target Identification and Biochemical Validation

The foundational hypothesis is that 2-Oxo-3-(quinolin-2-yl)propanoic acid directly inhibits the enzymatic activity of one or more human KAT isozymes. The initial step is to quantify this inhibition through in vitro enzymatic assays.

Core Objective: Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter that measures the potency of an inhibitor. We will determine the IC50 of the test compound against each of the four human KAT isozymes (KAT I, II, III, and IV) to establish its potency and isozyme selectivity.

Experimental Workflow: In Vitro KAT Inhibition Assay

A continuous, fluorescence-based assay is a robust and high-throughput method for measuring KAT activity.[11] The principle relies on the direct measurement of KYNA, which is fluorescent, as it is produced from the non-fluorescent substrate L-kynurenine.

Caption: Workflow for the in vitro fluorescence-based KAT inhibition assay.

Detailed Protocol: Fluorescence-Based KAT Inhibition Assay

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 2-Oxo-3-(quinolin-2-yl)propanoic acid in DMSO.

-

Prepare assay buffer (e.g., 150 mM Tris-acetate, pH 7.4 for KAT II) containing 70 µM Pyridoxal 5'-phosphate (PLP).[12]

-

Prepare substrate solution: 100 µM L-kynurenine and 1 mM α-ketoglutarate in assay buffer.[12]

-

Dilute recombinant human KAT isozymes to the desired working concentration in assay buffer.

-

-

Assay Procedure (96-well format):

-

Add 2 µL of serially diluted test compound to the wells of a black, clear-bottom 96-well plate. Include DMSO-only wells as a no-inhibition control.

-

Add 50 µL of the enzyme/cofactor mix (KAT isozyme, PLP, α-ketoglutarate) to each well.

-

Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~398 nm) every minute for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial velocity (rate) of the reaction for each well from the linear portion of the kinetic curve.

-

Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data using a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation: Isozyme Selectivity Profile

The results should be summarized in a table for clear comparison of the compound's potency against each KAT isozyme.

| Enzyme Target | IC50 (µM) [95% CI] |

| Human KAT I | > 100 |

| Human KAT II | 0.5 [0.4 - 0.6] |

| Human KAT III | 25.3 [22.1 - 28.5] |

| Human KAT IV | > 100 |

| Fictional data for illustrative purposes. |

This data would suggest that 2-Oxo-3-(quinolin-2-yl)propanoic acid is a potent and selective inhibitor of KAT II.

Part 2: Elucidating the Mode of Inhibition

Once inhibitory activity is confirmed, the next crucial step is to understand how the compound inhibits the enzyme. Enzyme kinetic studies can differentiate between competitive, non-competitive, uncompetitive, or mixed-type inhibition. This information is vital for lead optimization and understanding the compound's interaction with the enzyme's active site.

Core Objective: Determine the Inhibition Constant (Ki) and Mode of Inhibition

We will perform kinetic experiments by varying the concentration of one substrate (L-kynurenine) while keeping the co-substrate (α-ketoglutarate) at a saturating concentration, in the presence of multiple fixed concentrations of the inhibitor.

Caption: Differentiating modes of enzyme inhibition using kinetic analysis.

Detailed Protocol: Enzyme Kinetics Study

-

Assay Setup:

-

Use the same fluorescence-based assay as described in Part 1.

-

Prepare a matrix of reaction conditions in a 96-well plate.

-

Rows: Fixed concentrations of 2-Oxo-3-(quinolin-2-yl)propanoic acid (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki - using the IC50 as an initial estimate for Ki).

-

Columns: A range of L-kynurenine concentrations (e.g., 0.1x Km to 10x Km). The co-substrate, α-ketoglutarate, should be held constant at a saturating concentration (e.g., >10x its Km).

-

-

Execution and Data Acquisition:

-

Perform the assay as previously described, measuring the initial reaction rates for each condition.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the initial velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax.

-

Create a Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of line intersections will indicate the mode of inhibition.

-

Competitive: Lines intersect at the y-axis.

-

Non-competitive: Lines intersect at the x-axis.

-

Uncompetitive: Lines are parallel.

-

-

Calculate the inhibition constant (Ki) by creating secondary plots (e.g., a plot of the slope from the Lineweaver-Burk plot vs. inhibitor concentration for competitive inhibition).

-

Data Presentation: Kinetic Parameters

A summary table should be generated to present the key kinetic findings.

| Inhibitor Conc. (µM) | Apparent Km (µM) | Apparent Vmax (RFU/min) |

| 0 (Control) | 50 | 1000 |

| 0.25 | 75 | 1000 |

| 0.50 | 100 | 1000 |

| 1.00 | 150 | 1000 |

| Mode of Inhibition: | Competitive | |

| Ki (µM): | 0.25 | |

| Fictional data for illustrative purposes, indicating competitive inhibition. |

Part 3: Cellular Target Engagement and Activity

Demonstrating that a compound is active in a biochemical assay is the first step. The critical next step is to confirm that it can penetrate a cell membrane, engage its intended target in the complex intracellular environment, and elicit the desired biological response—in this case, the reduction of KYNA synthesis.

Core Objective: Quantify the Reduction of Cellular KYNA Production

This experiment aims to measure the dose-dependent effect of 2-Oxo-3-(quinolin-2-yl)propanoic acid on KYNA production in a relevant cell type, such as primary human astrocytes, which are known to express high levels of KAT II.[10]

Experimental Workflow: Cell-Based KYNA Production Assay

Caption: Workflow for the cell-based KYNA production assay with LC-MS/MS readout.

Detailed Protocol: Cellular KYNA Assay

-

Cell Culture and Treatment:

-

Seed primary human astrocytes or a suitable cell line (e.g., U-87 MG) in 24-well plates and grow to confluence.

-

Wash the cells with fresh, serum-free media.

-

Prepare dilutions of 2-Oxo-3-(quinolin-2-yl)propanoic acid in media.

-

Add the compound to the cells and pre-incubate for 1-2 hours.

-

Add L-kynurenine (e.g., to a final concentration of 100 µM) to the media to serve as the substrate.

-

Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

-

Sample Collection and Preparation:

-

Collect the cell culture supernatant from each well.

-

To precipitate proteins, add an equal volume of 10% trichloroacetic acid, vortex, and incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of KYNA. This is the gold standard for accurately measuring metabolites in complex biological matrices.

-

Prepare a standard curve of known KYNA concentrations in culture media.

-

Analyze the samples, quantifying the amount of KYNA produced in each condition.

-

-

Data Analysis:

-

Normalize the KYNA levels to the vehicle-treated control group.

-

Plot the percentage reduction in KYNA production against the inhibitor concentration to determine the cellular half-maximal effective concentration (EC50).

-

Conclusion and Forward Look

This technical guide outlines a systematic, three-part strategy to rigorously define the mechanism of action for 2-Oxo-3-(quinolin-2-yl)propanoic acid. By progressing from initial biochemical potency and selectivity assessment (Part 1), through a detailed characterization of its kinetic behavior (Part 2), to the confirmation of target engagement and functional outcome in a cellular context (Part 3), researchers can build a comprehensive and robust data package.

The successful execution of these studies would provide strong evidence for the compound's mechanism as a selective KAT II inhibitor. This would validate its potential as a valuable research tool for probing the kynurenine pathway and as a promising lead compound for the development of novel therapeutics aimed at treating cognitive impairments in schizophrenia and other CNS disorders. Future work would involve assessing its pharmacokinetic properties, brain penetrance, and in vivo efficacy in relevant animal models.

References

- Benchchem. (n.d.). (R)-2-Amino-3-(quinolin-2-yl)propanoic Acid.

- Benchchem. (n.d.). 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic Acid.

- Guidetti, P., et al. (2019). The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue. Frontiers in Molecular Biosciences.

- Wu, H., et al. (2021). Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases. Frontiers in Endocrinology.

- Pérez-De La Cruz, V., et al. (2012). Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets. Molecules.

- Al-Amin, M., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Molecular Sciences.

- Stone, T. W. (2000). Kynurenic acid antagonists and kynurenine pathway inhibitors. Current Opinion in Pharmacology.

- Han, Q., et al. (2008). Human kynurenine aminotransferase II--reactivity with substrates and inhibitors. FEBS Journal.

- Ríos-Pardo, A., et al. (2020). Relevance of Alternative Routes of Kynurenic Acid Production in the Brain. International Journal of Molecular Sciences.

- Jayawickrama, G. S., et al. (2016). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Molecules.

- Le, P. T., & Koolman, O. A. (2018). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Molecules.

- Fathalla, W., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega.

- Chiarugi, A. (2014). Inhibitors of quinolinic acid synthesis: new weapons in the study of neuroinflammatory diseases. Future Medicinal Chemistry.

- Malý, M., et al. (2022). Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation. Molecules.

- Turan, A., & Parada-Turska, J. (2023). Kynurenic Acid Levels and Kynurenine Aminotransferase I, II and III Activities in Ganglia, Heart and Liver of Snail Helix. Current Issues in Molecular Biology.

- Fathalla, W., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Semantic Scholar.

- Appa Rao, B., et al. (2020). A Novel Assay Method to Determine the β-Elimination of Se-Methylselenocysteine to Monomethylselenol by Kynurenine Aminotransferase 1. Antioxidants.

- Kato, T., et al. (2019). Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues. Scientific Reports.

- Vághy, T., et al. (2022). Kynurenic acid (KYNA) synthesis along the kynurenine pathway and its mode of action. ResearchGate.

- Turski, M. P., et al. (2016). The effect of kynurenic acid on the synthesis of selected cytokines by murine splenocytes – in vitro and ex vivo studies. Central European Journal of Immunology.

- Gomaa, M. S., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances.

- Linderholm, K. R., et al. (2016). Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons. Neuropharmacology.

- Wong, J., et al. (2011). Development of a microplate fluorescence assay for kynurenine aminotransferase. Analytical Biochemistry.

Sources

- 1. Relevance of Alternative Routes of Kynurenic Acid Production in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kynurenic acid antagonists and kynurenine pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation [mdpi.com]

- 6. Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]

- 8. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human kynurenine aminotransferase II--reactivity with substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a microplate fluorescence assay for kynurenine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cellphysiolbiochem.com [cellphysiolbiochem.com]

Technical Guide: Discovery and Isolation of Novel Quinoline Derivatives

Executive Summary & Strategic Framework

Quinoline (1-azanaphthalene) remains a "privileged scaffold" in medicinal chemistry due to its versatile electronic distribution and ability to interact with diverse biological targets (DNA intercalation, enzyme inhibition, receptor modulation).

The discovery of novel quinoline derivatives currently follows two distinct but converging logic streams:

-

Natural Product Isolation: Extracting complex alkaloids from Rutaceae, Rubiaceae, or marine sources.

-

Rational Synthetic Design: Functionalizing the C2, C4, and C8 positions to optimize pharmacokinetics (PK) and potency.

This guide focuses on the isolation workflow , treating it as a self-validating system where purity and bioactivity are cross-referenced at every stage.

Source Selection & Extraction Strategy

The "Stas-Otto" Refined Protocol

The isolation of quinoline alkaloids relies on their pH-dependent solubility. In their natural salt form (bound to organic acids), they are water-soluble; as free bases, they are lipophilic. This duality is the mechanism of their isolation.

Phase 1: Crude Extraction

-

Solvent Choice: 80% MeOH or EtOH is superior to pure water. It penetrates cell walls effectively while solubilizing both alkaloidal salts and free bases.

-

Causality: Pure lipophilic solvents (CHCl₃) will miss salt-form alkaloids. Pure water extracts too many polysaccharides/proteins (emulsion risks).

Phase 2: Acid-Base Partitioning (The Purification Engine)

This is the critical step to remove non-alkaloidal impurities (fats, waxes, terpenes, tannins).

Protocol:

-

Acidification: Evaporate crude alcohol; resuspend residue in 2% HCl (pH ~2).

-

Lipophilic Wash: Wash the acidic aqueous phase with Diethyl Ether or Hexane.

-

Result: Fats and neutral terpenes migrate to the organic layer. Discard organic layer.

-

-

Basification: Adjust aqueous phase to pH 9-10 using

or -

Exhaustive Extraction: Extract the basic aqueous phase with Chloroform (

) or Dichloromethane (DCM) x3.-

Result: Free quinoline bases migrate to the organic layer. Collect organic layer.

-

Visualization: Isolation Logic Flow

The following diagram illustrates the decision matrix for isolating quinoline fractions from raw biomass.

Caption: Logic flow for Acid-Base extraction (Stas-Otto method) isolating alkaloidal fractions from non-polar impurities.

Bioassay-Guided Fractionation

Do not isolate blindly. Use biological activity to prioritize fractions.[4][5] This ensures you are isolating active novel derivatives, not just abundant ones.

Workflow

-

Primary Screen: Test the Crude Chloroform Extract (from Step 2) against the target (e.g., P. falciparum for antimalarial, S. aureus for antibacterial).

-

Fractionation: If active (

), subject to Flash Chromatography (Silica Gel 60).-

Gradient: Hexane

EtOAc

-

-

Secondary Screen: Test collected fractions.

-

Dereplication: Analyze active fractions via LC-MS to identify known compounds early.

Table 1: Solvent Systems for Quinoline Chromatography

| Polarity | Solvent System (v/v) | Application | Mechanism |

| Low | Hexane:EtOAc (8:2) | Non-polar quinolines | Elutes simple quinolines; retains polar glycosides. |

| Medium | CHCl₃:MeOH (95:5) | General Alkaloids | Standard system; MeOH disrupts H-bonding to silica. |

| High | n-BuOH:AcOH:H₂O (4:1:5) | Quaternary Salts | "BAW" system for highly polar/charged species. |

| Modifier | + 0.1% Et₃N | Tailing Reduction | Triethylamine blocks silanol sites, sharpening basic peaks. |

Structural Elucidation of Novel Quinolines

Once a pure compound is isolated, its structure must be solved. For quinolines, specific NMR signatures are diagnostic.

Diagnostic NMR Signatures (¹H NMR in CDCl₃)

-

H-2 Proton: Typically the most deshielded (

8.8 - 9.2 ppm) due to the adjacent electronegative nitrogen. Absence indicates substitution at C2. -

H-3 Proton: Upfield doublet (

7.2 - 7.5 ppm). -

H-4 Proton: Deshielded doublet (

8.0 - 8.5 ppm). -

Coupling: H-3 and H-4 show characteristic ortho-coupling (

).

Elucidation Logic Diagram

Caption: Workflow for structural determination, prioritizing MS for formula and NMR for connectivity.

Recent Case Studies (2024-2025 Context)

Recent literature highlights the continued relevance of this scaffold.

-

Isocryptolepine Derivatives (2025):

-

Discovery: Synthetic simplification of the natural alkaloid isocryptolepine.[2]

-

Novelty: Compound Y-D-29 showed superior antibacterial activity against plant pathogens (X.[2] oryzae) compared to commercial standards.

-

Mechanism:[1][2] Disruption of cell membrane integrity and ROS accumulation [1].[2]

-

-

Kinase Inhibitors (2024-2025):

References

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives against phytopathogenic fungi and bacteria inspired from isocryptolepine alkaloids. Source: PubMed / Pest Manag Sci. (2026/2025) URL:[Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Source: ChemMedChem (2025) URL:[Link]

-

Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds. Source: PMC / NIH (2022) URL:[Link]

Sources

- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antimicrobial activity of novel quinoline derivatives against phytopathogenic fungi and bacteria inspired from isocryptolepine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Oxo-3-(quinolin-2-yl)propanoic Acid Analogues and Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-oxo-3-(quinolin-2-yl)propanoic acid and its analogues. This class of compounds holds significant interest for researchers in medicinal chemistry and drug development due to the versatile biological activities associated with the quinoline scaffold. This document details established synthetic routes, including the construction of the quinoline core and the subsequent introduction of the α-keto acid side chain. Emphasis is placed on the causality behind experimental choices, providing field-proven insights for practical application. Detailed, step-by-step protocols for key reactions, characterization techniques, and a discussion of the potential therapeutic applications are included to equip researchers with the necessary knowledge for the successful synthesis and exploration of these promising molecules.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities.[1] Its presence in numerous FDA-approved drugs underscores its importance in medicinal chemistry. Derivatives of quinoline have demonstrated a broad spectrum of biological effects, including anticancer, antimalarial, antibacterial, and antiviral properties.[2][3] The incorporation of an α-keto acid functionality at the 2-position of the quinoline ring introduces a reactive handle for further derivatization and can significantly influence the molecule's biological profile, making 2-oxo-3-(quinolin-2-yl)propanoic acid and its analogues attractive targets for synthesis and drug discovery programs.[3]

Strategic Approaches to Synthesis

The synthesis of 2-oxo-3-(quinolin-2-yl)propanoic acid can be broadly divided into two key strategic stages: the construction of the quinoline core and the introduction of the 2-oxo-3-propanoic acid side chain. This guide will explore multiple pathways for achieving these objectives, providing researchers with the flexibility to choose the most suitable route based on available starting materials and desired substitution patterns on the quinoline ring.

Synthesis of the Quinoline Core: Established Methodologies

A variety of classical and modern methods exist for the synthesis of substituted quinolines. For the purpose of preparing the target molecule, the synthesis of a 2-methylquinoline precursor is a logical and efficient starting point.

The Doebner-von Miller reaction is a robust and widely used method for the synthesis of 2-methylquinolines from anilines and α,β-unsaturated carbonyl compounds, such as crotonaldehyde.[2] The reaction is typically carried out under strong acidic conditions.

Mechanism Rationale: The reaction proceeds through the initial formation of an α,β-unsaturated imine from the aniline and crotonaldehyde. This is followed by a Michael-type addition of another aniline molecule. Subsequent cyclization, dehydration, and oxidation lead to the formation of the quinoline ring. The use of a strong acid protonates the carbonyl group, activating it towards nucleophilic attack by the aniline.

Caption: General workflow of the Doebner-von Miller reaction.

Introduction of the 2-Oxo-3-propanoic Acid Side Chain

With a 2-methylquinoline scaffold in hand, the next critical step is the introduction of the desired α-keto acid side chain. A highly effective method involves the lithiation of the methyl group followed by a Claisen condensation with diethyl oxalate.

The methyl group at the 2-position of the quinoline ring is sufficiently acidic to be deprotonated by a strong organolithium base, such as n-butyllithium (n-BuLi), to form 2-lithiomethylquinoline. This powerful nucleophile can then react with an electrophile like diethyl oxalate in a Claisen condensation reaction.

Causality of Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic solvents, including water. Therefore, the reaction must be carried out under strictly anhydrous and inert conditions (e.g., under an argon or nitrogen atmosphere) to prevent quenching of the reagent.

-

Low Temperature: The lithiation step is typically performed at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagent and prevent unwanted side reactions.

-

Choice of Base: n-Butyllithium is a commonly used strong, non-nucleophilic base for the deprotonation of weakly acidic C-H bonds.

-

Electrophile: Diethyl oxalate is an excellent electrophile for this reaction as it lacks α-hydrogens and therefore cannot undergo self-condensation.[4]

Caption: Synthetic pathway from 2-methylquinoline to the target acid.

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is a common and effective method.[2]

Mechanism Rationale: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, eliminating an ethoxide ion to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and laboratory conditions.

Protocol 1: Synthesis of 2-Methylquinoline via Doebner-von Miller Reaction

Materials:

-

Aniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid

-

Toluene

-

Sodium Hydroxide solution

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

-

Heat the mixture to reflux.

-

In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

-

Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

-

After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2-methylquinoline.

Protocol 2: Synthesis of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Materials:

-

2-Methylquinoline

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (in hexanes)

-

Diethyl oxalate

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL) and 2-methylquinoline (1.0 eq).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution should turn a deep color, indicating the formation of the anion. Stir for 1 hour at -78 °C.

-

Add a solution of diethyl oxalate (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-oxo-3-(quinolin-2-yl)propanoate.[5]

Protocol 3: Hydrolysis to 2-Oxo-3-(quinolin-2-yl)propanoic Acid

Materials:

-

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

-

Ethanol

-

Sodium hydroxide solution (e.g., 2 M)

-

Hydrochloric acid (e.g., 2 M)

Procedure:

-

Dissolve the ethyl ester (1.0 eq) in ethanol in a round-bottom flask.

-

Add the sodium hydroxide solution (2.0 eq) and stir the mixture at room temperature. The reaction can be gently heated to accelerate the hydrolysis. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and acidify with hydrochloric acid until the pH is acidic (pH ~2-3).

-

A precipitate of the carboxylic acid should form. If not, concentrate the solution under reduced pressure to induce precipitation.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-oxo-3-(quinolin-2-yl)propanoic acid.[2]

Characterization of 2-Oxo-3-(quinolin-2-yl)propanoic Acid

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the quinoline ring protons, a methylene group adjacent to the quinoline ring, and a carboxylic acid proton (if in a suitable solvent like DMSO-d₆). The methylene protons may appear as a singlet or a more complex pattern depending on the rotational freedom and magnetic environment. |

| ¹³C NMR | Resonances for the quinoline ring carbons, the methylene carbon, and two carbonyl carbons (one for the ketone and one for the carboxylic acid). |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone and the carboxylic acid, as well as the O-H stretching of the carboxylic acid. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₁₂H₉NO₃. Fragmentation patterns may show the loss of CO₂ and other characteristic fragments of the quinoline ring. |

Analogues and Derivatives Synthesis

The synthetic routes described above are amenable to the preparation of a wide range of analogues and derivatives.

-

Substituted Quinolines: By starting with substituted anilines in the Doebner-von Miller reaction, various functional groups can be introduced onto the benzene portion of the quinoline ring.

-

Derivatization of the Carboxylic Acid: The carboxylic acid functionality of the final product serves as a versatile handle for further derivatization. Standard coupling reactions can be employed to form amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships.

Caption: Derivatization possibilities of the target acid.

Potential Applications in Drug Development

The 2-oxo-3-(quinolin-2-yl)propanoic acid scaffold is a promising starting point for the development of new therapeutic agents. The quinoline core is known to interact with various biological targets. For example, some quinoline derivatives act as inhibitors of enzymes such as kinases and topoisomerases, while others intercalate with DNA.[3] The α-keto acid moiety can also participate in important biological interactions, including acting as a bioisostere for other functional groups or as a reactive pharmacophore. The exploration of analogues and derivatives of this core structure could lead to the discovery of novel compounds with potent and selective activity against a range of diseases, including cancer and infectious diseases.

Conclusion

This technical guide has outlined robust and adaptable synthetic strategies for the preparation of 2-oxo-3-(quinolin-2-yl)propanoic acid and its analogues. By providing a detailed understanding of the underlying reaction mechanisms and practical experimental protocols, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The versatility of the described synthetic routes allows for the generation of diverse libraries of quinoline-based α-keto acids for biological screening, paving the way for the discovery of new and effective therapeutic agents.

References

- [No Author]. (n.d.). Method for one-step preparation of 2-methylquinoline. Google Patents.

-

[No Author]. (n.d.). Synthesis of 2-acetylquinoline. PrepChem.com. Retrieved from [Link]

-

[No Author]. (n.d.). [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. PubMed. Retrieved from [Link]

-

[No Author]. (n.d.). Synthesis of derivatives of quinoline. SciSpace. Retrieved from [Link]

-

Professor Dave Explains. (2020, December 19). The Haloform Reaction [Video]. YouTube. [Link]

-

[No Author]. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

-

[No Author]. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]

-

[No Author]. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. Retrieved from [Link]

-

[No Author]. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. National Institutes of Health. Retrieved from [Link]

-

[No Author]. (n.d.). Quinaldine. Wikipedia. Retrieved from [Link]

-

[No Author]. (n.d.). 2-Methylquinoline. PubChem. Retrieved from [Link]

-

[No Author]. (n.d.). Synthesis of 2-acetylquinoline 31. ResearchGate. Retrieved from [Link]

-

[No Author]. (2018). What is the complete procedure for Doebner-von miller reaction? ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate. National Institutes of Health. Retrieved from [Link]

-

[No Author]. (2025). Mixed Claisen Condensations. Chemistry LibreTexts. Retrieved from [Link]

-

[No Author]. (n.d.). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. [No Source]. Retrieved from [Link]

-

[No Author]. (n.d.). What are the products of the haloform reaction of acetylacetone? Chemistry Stack Exchange. Retrieved from [Link]

-

[No Author]. (n.d.). Crystal structure of diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate. National Institutes of Health. Retrieved from [Link]

-

[No Author]. (2023). 23.8 Mixed Claisen Condensations. OpenStax. Retrieved from [Link]

-

[No Author]. (n.d.). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

[No Author]. (n.d.). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. [No Source]. Retrieved from [Link]

-

[No Author]. (n.d.). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. National Institutes of Health. Retrieved from [Link]

-

[No Author]. (n.d.). Crossed Claisen Condensations. [No Source]. Retrieved from [Link]

-

Dr. ANAMIKA (PhD). (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Video]. YouTube. [Link]

-

[No Author]. (n.d.). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry. Retrieved from [Link]

-

[No Author]. (2020, August 26). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. [Link]

-

[No Author]. (n.d.). Spectroscopic Physicochemical and Photophysical Investigation of Biologically Active 2-oxo-quinoline-3-carbonitrile Derivative. PubMed. Retrieved from [Link]

-

[No Author]. (n.d.). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. National Institutes of Health. Retrieved from [Link]

-

[No Author]. (2006, September 21). CHEM 330 Topics Discussed on Sept. 21 Principle: a successful cross-Claisen reaction requires the preformed enolate to. [No Source]. Retrieved from [Link]

-

PRIJAC Classes. (2021, February 24). Acetylacetone in Haloform reaction [Video]. YouTube. [Link]

-

[No Author]. (n.d.). Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions. Retrieved from [Link]

-

[No Author]. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. Retrieved from [Link]

-

[No Author]. (n.d.). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. National Institutes of Health. Retrieved from [Link]

-

[No Author]. (2005). The Friedländer Synthesis of Quinolines. Semantic Scholar. Retrieved from [Link]

Sources

A Technical Guide to the Anticancer Potential of Novel Quinoline Compounds

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including the nitrogen atom's ability to engage in hydrogen bonding, have made it a "privileged scaffold" for developing therapeutic agents across a spectrum of diseases, from malaria to cancer.[1][2] Marketed anticancer drugs such as Bosutinib and Cabozantinib, which target key protein kinases, feature the quinoline core, underscoring its clinical significance.[1] The synthetic tractability of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to target a diverse array of cancer-specific molecular pathways. This guide provides an in-depth exploration of the mechanisms, structure-activity relationships (SAR), and preclinical evaluation strategies for novel quinoline-based anticancer agents, designed for researchers and drug development professionals.

Core Anticancer Mechanisms of Quinoline Derivatives

Quinoline compounds exert their antineoplastic effects through a variety of mechanisms, often targeting fundamental processes of cancer cell survival and proliferation. Their versatility allows them to be tailored to inhibit specific molecular targets.

DNA Targeting: Topoisomerase Inhibition and Intercalation

One of the most established anticancer mechanisms for quinoline analogues is the disruption of DNA replication and maintenance.[3]

-

Topoisomerase Poisoning: Human topoisomerases (Topo I and Topo II) are critical enzymes that resolve DNA topological stress during replication and transcription. Certain quinoline derivatives, like the natural alkaloid camptothecin and its clinical analogues (topotecan, irinotecan), function as Topo I poisons.[4] They stabilize the covalent Topo I-DNA cleavage complex, preventing the re-ligation of the DNA strand.[4] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with the trapped complex, ultimately triggering apoptosis.[4] Similarly, other quinoline compounds act as Topo II inhibitors, interfering with its function in managing DNA tangles.[3][5]

-